tert-Butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate
Overview
Description
tert-Butyl 2’,5’-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is part of the azaspiro family, which is known for its diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C14H21N3O4, and it has a molecular weight of 295.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2’,5’-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the tert-butyl ester and imidazolidine moieties .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2’,5’-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions such as amines or alkoxides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 2’,5’-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2’,5’-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azaspiro derivatives and spirocyclic compounds with different substituents. Examples include:
- tert-Butyl 2’,5’-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-8-carboxylate analogs with different ester groups.
- Spirocyclic compounds with different nitrogen-containing rings .
Uniqueness
The uniqueness of tert-Butyl 2’,5’-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-8-carboxylate lies in its specific spirocyclic structure and the presence of both imidazolidine and tert-butyl ester functionalities. This combination of features imparts unique chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
tert-butyl 2',5'-dioxospiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-13(2,3)21-12(20)17-8-4-5-9(17)7-14(6-8)10(18)15-11(19)16-14/h8-9H,4-7H2,1-3H3,(H2,15,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJSPJSDFHVMIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC3(C2)C(=O)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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